molecular formula C11H11FO2 B1368546 8-Fluoro-2,2-dimethylchroman-4-one CAS No. 885266-62-6

8-Fluoro-2,2-dimethylchroman-4-one

Cat. No.: B1368546
CAS No.: 885266-62-6
M. Wt: 194.2 g/mol
InChI Key: AZYHMVLQDDDWCY-UHFFFAOYSA-N
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Description

8-Fluoro-2,2-dimethylchroman-4-one is a fluorinated chromanone derivative of significant interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold, a benzodihydropyran-4-one structure, is recognized as a privileged structure in pharmacology due to its presence in a wide array of biologically active natural products and synthetic lead compounds . Research into chromanone analogs has demonstrated a broad spectrum of potential pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . The specific introduction of a fluorine atom at the 8-position, as in this compound, is a common strategy in lead optimization to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity and physicochemical profile. Chromanone derivatives have been investigated for their role as core intermediates in the synthesis of more complex heterocyclic compounds, such as homoisoflavonoids, which exhibit their own diverse bioactivities . The 2,2-dimethyl group on the dihydropyran ring contributes to conformational restraint and can enhance metabolic stability. Researchers exploring structure-activity relationships (SAR) for anticancer or antimicrobial agents will find this fluorinated building block valuable . As with all compounds of this nature, this compound is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYHMVLQDDDWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-62-6
Record name 8-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Synthetic Methodologies for 8 Fluoro 2,2 Dimethylchroman 4 One and Analogues

Established Synthetic Pathways to 2,2-Dimethylchroman-4-one (B181875) Core Structures

The synthesis of the 2,2-dimethylchroman-4-one core is a well-established area of organic chemistry, with numerous methods developed to access this important heterocyclic system.

Overview of Classical and Modern Synthetic Approaches

The construction of the chroman-4-one skeleton traditionally relies on the cyclization of a phenolic precursor with a suitable three-carbon component. A common classical approach involves the reaction of a phenol (B47542) with 3,3-dimethylacrylic acid or its derivatives under acidic conditions. ijrpc.comosti.gov For instance, the condensation of a phenol with β-hydroxyisovaleric acid in the presence of boron fluoride-etherate has been described for the synthesis of 2,2-dimethylchromanones. ijrpc.com Polyphosphoric acid is another frequently used catalyst for promoting the cyclodehydration reaction between phenols and unsaturated acids to yield chromanones. ijrpc.comosti.gov

Modern approaches often aim for higher efficiency and milder reaction conditions. Tandem reactions, where multiple bond-forming events occur in a single pot, have been developed. One such method involves a bismuth(III) triflate-catalyzed reaction of electron-rich phenols with 3,3-dimethylacrylic acid in boiling toluene, which proceeds via a Michael condensation followed by cyclodehydration. ijrpc.com

Metal-Catalyzed and Metal-Free Synthetic Strategies for Chromanones

Both metal-catalyzed and metal-free strategies have been successfully employed in the synthesis of chromanones, offering a range of options depending on the desired substitution pattern and functional group tolerance.

Metal-Catalyzed Strategies: Rhodium(II) carboxylates have been shown to catalyze the intramolecular C-H insertion reactions of α-diazoketones to produce substituted chromanones with high levels of regio-, stereo-, and enantioselectivity. masterorganicchemistry.com Palladium-catalyzed reactions have also been utilized, for example, in the dehydrogenation of chromanones followed by arylation with arylboronic acids to synthesize flavanones. harvard.edu Ruthenium complexes can catalyze the deaminative coupling of 2'-hydroxyaryl ketones with amines to form 3-substituted flavanone (B1672756) products. harvard.edu

Metal-Free Strategies: Metal-free approaches are gaining prominence due to their cost-effectiveness and reduced environmental impact. nih.govcas.cn Visible-light-induced cascade radical cyclizations under transition-metal-free conditions have been developed for the synthesis of functionalized chroman-4-ones. cas.cn Organocatalysis also presents a powerful metal-free alternative. For instance, modularly designed organocatalysts assembled from cinchona alkaloid derivatives and amino acids can catalyze the domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols to afford functionalized chromanes and chroman-2-ones in high yields and stereoselectivities. nih.gov Furthermore, a direct, regioselective C-H hydroxylation of chromanones at the C-6 position has been achieved using the hypervalent iodine reagent PhI(OAc)₂ in a TFA/H₂O system, highlighting a late-stage functionalization approach under metal-free conditions. nih.govnih.gov

Table 1: Comparison of Synthetic Strategies for the 2,2-Dimethylchroman-4-one Core

Strategy Catalyst/Reagent Key Reaction Type Advantages
Classical Acid Catalysis Polyphosphoric Acid / BF₃·OEt₂ Friedel-Crafts/Cyclodehydration Readily available reagents
Modern Tandem Reaction Bismuth(III) triflate Michael Condensation/Cyclodehydration One-pot, high efficiency
Metal-Catalysis Rhodium(II) Carboxylates C-H Insertion High stereoselectivity
Metal-Free Photoredox 3DPAFIPN (photocatalyst) Radical Cascade Cyclization Mild, green conditions
Metal-Free Organocatalysis Cinchona Alkaloid Derivatives Domino Michael/Hemiacetalization High enantioselectivity
Metal-Free Oxidation PhI(OAc)₂ C-H Hydroxylation Late-stage functionalization

Strategies for Fluorination at the C-8 Position and Other Ring Positions

The introduction of a fluorine atom onto the aromatic ring of the chromanone scaffold is a critical step in the synthesis of 8-Fluoro-2,2-dimethylchroman-4-one. The regioselectivity of this transformation is paramount. Often, the most practical route involves the use of a pre-fluorinated phenolic starting material that is then subjected to cyclization to form the chromanone ring.

Regioselective Fluorination Techniques

Achieving regioselective fluorination, particularly at the C-8 position (ortho to the hydroxyl group of the parent phenol), can be challenging. Directed metalation strategies can be employed, where a directing group guides the fluorinating agent to the desired position. However, for a compound like this compound, the synthesis typically starts with an appropriately substituted fluorophenol. For example, the synthesis of 6,8-difluorochroman-4-one (B1585910) derivatives proceeds from 2,4-difluorophenol, indicating that the fluorine atoms are incorporated at the beginning of the synthetic sequence. nih.gov

Palladium-catalyzed β-selective methyl C(sp³)–H fluorination has been reported for ketones, demonstrating the potential for late-stage, regioselective introduction of fluorine, although this specific method applies to the aliphatic part of the molecule. rsc.org For aromatic systems, the electronic properties of the substrate and the nature of the fluorinating agent are key determinants of regioselectivity. researchgate.net

Introduction of Fluorinated Moieties via Nucleophilic or Electrophilic Processes

The C-F bond can be formed through either nucleophilic or electrophilic fluorination methods. beilstein-journals.org

Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) ion source (F⁻). A classic example is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. cas.cn More modern methods include the palladium-catalyzed nucleophilic fluorination of aryl triflates. cas.cn Nucleophilic aromatic substitution (SₙAr) is another powerful tool, especially for electron-deficient aromatic rings. harvard.edunih.gov However, for electron-rich systems like phenols, direct SₙAr is difficult. A recent development involves a deoxyfluorination reaction of phenols using specialized reagents like PhenoFluor™ (N,N'-1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), which converts the phenolic hydroxyl group directly to a fluorine atom via an ipso-substitution mechanism. nih.govcas.cn This method is significant as it avoids the need for pre-functionalization of the phenol into a triflate or other leaving group.

Electrophilic Fluorination: This method utilizes a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. beilstein-journals.org This is the more common approach for fluorinating electron-rich aromatic rings like phenols. ijrpc.com Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. beilstein-journals.org The reaction of a phenol with an electrophilic fluorinating agent typically results in fluorination at the positions ortho and para to the hydroxyl group. By carefully selecting the starting phenol and reaction conditions, it is possible to achieve the desired regioselectivity for subsequent chromanone synthesis.

Table 2: Key Fluorination Reagents and Their Mechanisms

Reagent Type Example Reagent Mechanism Substrate Type
Electrophilic Selectfluor® (F-TEDA-BF₄) Electrophilic Aromatic Substitution Electron-rich arenes (e.g., phenols)
Electrophilic N-Fluorobenzenesulfonimide (NFSI) Electrophilic Aromatic Substitution Electron-rich arenes, enolates
Nucleophilic Cesium Fluoride (CsF) Nucleophilic Aromatic Substitution Activated (electron-poor) arenes
Nucleophilic (Deoxyfluorination) PhenoFluor™ Ipso-substitution on Phenols Phenols
Nucleophilic Diazonium tetrafluoroborates Balz-Schiemann Reaction Anilines (via diazonium salts)

Advanced Synthetic Approaches to this compound Derivatives

The synthesis of this compound and its derivatives generally follows a convergent strategy where the key fragments—a fluorinated phenol and a side chain—are combined. An efficient route to the target molecule would likely involve the initial electrophilic fluorination of a suitably protected 2-acylphenol to install the fluorine at the desired C-8 position, followed by the construction of the dimethylpyranone ring.

Alternatively, and more commonly, the synthesis starts with a commercially available or prepared 2-fluorophenol. This phenol can then be acylated, for example, via a Fries rearrangement or direct Friedel-Crafts acylation, to produce a 2-fluoro-6-hydroxyacetophenone intermediate. This intermediate can then be reacted with acetone (B3395972) in the presence of a base like pyrrolidine (B122466) or piperidine (B6355638) to construct the 2,2-dimethylchroman-4-one ring system through an aldol (B89426) condensation followed by intramolecular Michael addition. researchgate.net

A p-toluenesulfonic acid-catalyzed one-pot reaction of fluorinated 2-hydroxyacetophenones with benzaldehydes has been reported for the synthesis of various fluorinated 2-arylchroman-4-ones. nih.gov For instance, the reaction of 2',4'-difluoro-2-hydroxyacetophenone led to the formation of 6,8-difluoro-2-arylchroman-4-ones. nih.gov A similar strategy could be envisioned for this compound, where a 2-fluoro-6-hydroxyacetophenone derivative is reacted with a source for the gem-dimethyl group under conditions that promote cyclization.

One-Pot Transformations and Microwave-Assisted Synthesis

Modern synthetic chemistry increasingly favors methods that are efficient, time-saving, and environmentally friendly. One-pot reactions and microwave-assisted synthesis have emerged as powerful tools in the production of chroman-4-one derivatives, offering significant advantages over traditional multi-step, conventional heating methods. nih.govresearchgate.netmdpi.com

Microwave irradiation has become a popular alternative to conventional heating in organic synthesis. nih.gov Its main benefits include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various chromone (B188151) and chroman-4-one scaffolds. A base-mediated aldol condensation using microwave irradiation is an efficient one-step procedure for synthesizing substituted chroman-4-one derivatives. acs.org In one example, the appropriate 2′-hydroxyacetophenone and aldehyde were heated by microwave irradiation at 160–170 °C for 1 hour to produce the desired chroman-4-ones. acs.org Similarly, chalcone (B49325) derivatives can be synthesized via Claisen-Schmidt condensation and then undergo oxidative cyclization under microwave irradiation to furnish flavones in high yields (92-98%) within 2-6 minutes. researchgate.net The use of microwave assistance not only accelerates reactions but can also contribute to greener chemistry by reducing energy consumption and enabling solvent-free conditions. nih.govvnu.edu.vn

MethodReactantsConditionsProductKey Advantages
One-Pot Aldol Condensation 2'-Hydroxyacetophenone, Aldehyde, DIPAMicrowave Irradiation (160-170 °C, 1h)Substituted Chroman-4-onesEfficient one-step procedure. acs.org
One-Pot Mannich-type Reaction 2-Hydroxyacetophenones, Aromatic aldehydes, AnilineEDDA catalystFlavanone derivativesRapid access to biologically interesting products. organic-chemistry.org
Microwave-Assisted Cyclization Chalcone derivativesMicrowave Irradiation (2-6 min)Flavones (92-98% yield)High productivity, short reaction time, eco-friendly. researchgate.net
Microwave-Assisted Hydrobromide Elimination 3-bromo-2-pentylchroman-4-one, CaCO3DMF, Microwave Irradiation2-pentylchromone (84% yield)Efficient elimination reaction. acs.org

Asymmetric Synthesis and Stereochemical Control in Fluorinated Chromanones

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for asymmetric synthesis and stereochemical control is crucial for producing enantiomerically pure chromanone derivatives. This control is essential as different stereoisomers can exhibit vastly different pharmacological effects. youtube.com

Asymmetric synthesis aims to create a single stereoisomer of a chiral product. A significant breakthrough in this area is the enantioselective synthesis of fluorinated tricyclic chromanones through an organo-tandem reaction. rsc.org This process involves the reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes in the presence of a chiral amine catalyst. rsc.org The sequence, which includes a Michael addition, cycloketalization, and hemiacetalization, yields a variety of fluorinated tricyclic chromanones with excellent enantiomeric excess (up to >99% ee) and diastereomeric ratios (up to >19:1 d.r.). rsc.org

Stereochemical control can also be exerted during reactions on existing chiral substrates. For example, the reduction of C5-substituted 2-hydroxychromans can selectively produce either 2,4-cis or 2,4-trans-chromans depending on the size of the silane (B1218182) reductant used. nih.gov This method provides a powerful way to control the relative stereochemistry of these important structural motifs. nih.gov Another key strategy is the Sharpless asymmetric dihydroxylation, which can be used to create cis-hydroxyl groups at specific positions on a benzopyran substrate, followed by a Mitsunobu reaction to invert the stereochemistry at one of the newly formed stereocenters, thereby yielding the trans-isomer. nih.gov These methods allow for the controlled synthesis of all four possible stereoisomers of a given dihydroxychromane derivative. nih.gov

The incorporation of fluorine into complex molecules like polyketides during their biosynthesis represents another advanced strategy. nih.gov By engineering polyketide synthase enzymes, researchers can make them accept fluorinated building blocks, leading to the creation of fluorinated macrolides. nih.gov While not directly applied to chromanones in the cited research, this chemoenzymatic approach highlights a promising future direction for the stereocontrolled synthesis of complex fluorinated natural product analogues. nih.gov

StrategyReaction TypeKey Reagents/CatalystsStereochemical OutcomeExample Application
Organo-tandem Reaction Michael addition/cycloketalization/ hemiacetalizationChiral amineHigh enantioselectivity (>99% ee) and diastereoselectivity (>19:1 d.r.)Synthesis of fluorinated tricyclic chromanones. rsc.org
Substrate-controlled Reduction Reduction of 2-hydroxychromansLarge or small silane reductants (e.g., PhSiH3)Selective formation of 2,4-cis or 2,4-trans isomersControlled synthesis of substituted chromans. nih.gov
Sharpless Asymmetric Dihydroxylation & Mitsunobu Reaction Dihydroxylation, Nucleophilic substitutionSharpless catalyst, DEAD/PPh3Controlled synthesis of cis- and trans-diolsTotal synthesis of all four stereoisomers of a dihydroxychromane. nih.gov

Spectroscopic and Computational Characterization of 8 Fluoro 2,2 Dimethylchroman 4 One and Its Derivatives

Structural Elucidation Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 8-Fluoro-2,2-dimethylchroman-4-one and its related compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Analysis of Substituent Effects on NMR Spectra of 2,2-Dimethylchroman-4-one (B181875) Derivatives

The electronic effects of substituents on the aromatic ring of 2,2-dimethylchroman-4-one derivatives significantly influence the chemical shifts observed in both ¹H and ¹³C NMR spectra. nih.govfao.org A systematic study of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives has shown that these substituent effects can be interpreted using the Hammett and Lynch equations. nih.govfao.orgresearchgate.net

Good linear correlations are observed for carbons in the para position relative to the substituent group, while the correlation is weaker for those in the meta position. nih.govfao.orgresearchgate.net The Lynch correlation demonstrates the additivity of substituent chemical shifts for both proton and carbon nuclei, with the exception of the meta carbons. nih.govfao.org This indicates that the electronic influence of a substituent is transmitted through the aromatic ring, causing predictable upfield or downfield shifts depending on the substituent's electron-donating or electron-withdrawing nature. mdpi.com For instance, electron-withdrawing groups generally cause a deshielding effect, resulting in downfield shifts of nearby proton and carbon signals. researchgate.net

The substituent effect is also observed on the carbonyl group (C-4), where chemical shifts can vary significantly depending on the nature and position of the substituent. mdpi.com However, for some series of derivatives, no clear substituent effect on the carbonyl group is observed due to a noticeable spread of the data. mdpi.com

Application of ¹H and ¹³C NMR for Positional Assignment

¹H and ¹³C NMR spectroscopy are indispensable for the precise assignment of all proton and carbon signals in the molecular structure of chroman-4-one derivatives. nih.gov One-dimensional (1D) NMR spectra provide initial information on chemical shifts and coupling constants, while two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are crucial for establishing connectivity between atoms. bas.bgmdpi.com

For example, in substituted fluorenylspirohydantoins, a related class of heterocyclic compounds, 2D NMR spectra were essential for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts. bas.bg The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful for identifying long-range couplings between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular skeleton. bas.bgarkat-usa.org For instance, correlations between the protons of a methyl group and adjacent carbons can confirm their position within the structure. nih.gov

The following table illustrates typical ¹H and ¹³C NMR chemical shift ranges for the core structure of 2,2-dimethylchroman-4-one derivatives. The presence of a fluorine atom at the C-8 position in this compound would further influence these shifts, particularly for the aromatic carbons and protons, due to fluorine's high electronegativity and its ability to participate in through-space coupling.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-CH₃~1.4~26
H3~2.7~48
C4-~192
H5~7.8~128
H6~7.0~118
H7~7.5~136
H8~7.0~121

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

Mass Spectrometry-Based Characterization in Biological Contexts

Mass spectrometry (MS) is a vital tool for the characterization of chroman-4-one derivatives, especially in biological matrices. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its metabolites. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analytes for MS analysis. nih.gov

In studies involving the biological evaluation of chroman-4-one derivatives, such as their potential as enzyme inhibitors, mass spectrometry is used to confirm the identity and purity of the synthesized compounds. nih.gov While specific studies on the mass spectrometric characterization of this compound in biological contexts are not widely available, the general methodologies applied to other chroman-4-one derivatives would be applicable. This includes identifying potential metabolic transformations, such as hydroxylation, demethylation, or conjugation, by analyzing the mass shifts in the resulting spectra.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental studies on chroman-4-one derivatives. nih.govresearchgate.net These methods provide insights into reaction mechanisms, molecular stability, and can even aid in the design of synthetic routes.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Stability

DFT calculations are widely used to investigate the reaction pathways and stability of various chemical compounds. nih.govnih.govresearchgate.net For chroman-4-one derivatives, DFT has been employed to predict ¹H and ¹³C NMR chemical shifts, which show a close correspondence with experimental values, particularly for the aromatic part of the molecule. nih.govfao.orgresearchgate.net This theoretical validation strengthens the interpretation of experimental NMR data.

Furthermore, DFT calculations can be used to explore the thermodynamics and kinetics of chemical reactions. For instance, in the synthesis of a substituted chromone (B188151), computational studies confirmed the higher stability of the cis-isomer of a 3-bromo-2-pentylchroman-4-one intermediate, which was consistent with the experimental observation of an 80:20 diastereomeric mixture. acs.org By calculating the energies of reactants, transition states, and products, DFT can elucidate the most favorable reaction pathways and predict the regioselectivity and stereoselectivity of a reaction. nih.gov This is particularly valuable for understanding complex reaction mechanisms, such as those involving multiple competing pathways. researchgate.net

In Silico Screening for Synthetic Route Development

Computational methods can be used to design and screen potential synthetic routes before any experimental work is undertaken, a process known as in silico screening. nih.gov This approach can save significant time and resources by identifying the most promising synthetic strategies.

A study on the synthesis of 2,6-dimethylchroman-4-one demonstrated the successful application of in silico screening. nih.gov A computer program generated four potential synthetic routes, which were then evaluated using DFT calculations. The theoretical analysis correctly predicted that a Michael reaction would be the most likely route to produce the target compound, with a predicted yield of 76.4%. nih.gov Subsequent experimental work confirmed this prediction, while the other proposed routes failed to yield the desired product. nih.gov This highlights the potential of theoretical calculations to guide the development of novel and efficient synthetic methods for chroman-4-one derivatives.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking simulations are pivotal in elucidating the binding modes and affinities of ligands with their target proteins. For chromanone derivatives, these studies have been instrumental in predicting their potential as therapeutic agents.

One notable study focused on a series of novel spiroquinoxalinopyrrolidine embedded chromanone hybrids as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. rsc.orgnih.gov The research revealed that derivatives featuring a fluorine atom demonstrated the most potent inhibitory activity. rsc.orgnih.gov

Detailed Research Findings:

The investigation into spiro-chromanone hybrids revealed that the presence and position of substituents on the chromanone ring system significantly impact their interaction with target enzymes. Although docking scores for the synthesized derivatives were higher than the standard drug, galantamine, further analysis using Molecular Dynamics (MD) simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations provided a more nuanced understanding of their binding energies. rsc.orgnih.gov

The derivative containing a fluorine atom (compound 5f in the study) was identified as a particularly potent inhibitor. rsc.orgnih.gov The study concluded that electron-withdrawing groups, such as halogens, on the phenyl ring of the chromanone derivatives had a notable positive influence on their inhibitory activities. nih.gov

The binding free energy calculations for the most active fluorinated derivative against AChE and BChE provide a quantitative measure of its potential efficacy.

Binding Free Energy of Fluorinated Spiro-Chromanone Hybrid

CompoundTarget EnzymeBinding Free Energy (kcal/mol)Standard Drug (Galantamine) Binding Free Energy (kcal/mol)
Fluorinated Spiro-Chromanone Hybrid (5f)AChE-93.5 ± 11.9 rsc.orgnih.gov-66.2 ± 12.3 rsc.orgnih.gov
Fluorinated Spiro-Chromanone Hybrid (5f)BChE-98.1 ± 11.2 rsc.orgnih.gov-97.9 ± 11.5 rsc.orgnih.gov

These findings are consistent with broader trends observed in medicinal chemistry, where fluorine substitution is a common strategy to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved biological activity. nanobioletters.com

Another area where chromanone derivatives have been explored is in the development of anticancer agents. For instance, molecular docking studies have been employed to evaluate the binding affinity of chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives against cancer-related targets. researchgate.net While not directly involving this compound, these studies reinforce the utility of the chromanone scaffold as a versatile platform for designing enzyme inhibitors. researchgate.netnih.gov

Similarly, research into chromone derivatives as potential antileukemic agents utilized in silico docking to estimate the binding affinity of the compounds with the Bcr-Abl oncogene, a key target in chronic myeloid leukemia. The docking scores from these studies, while on different derivatives, indicate the potential for chromone-based structures to interact effectively with protein active sites.

It is important to note that while these studies on related compounds are informative, direct computational analysis of this compound is necessary to conclusively determine its specific ligand-target interactions and therapeutic potential. The insights from its derivatives, however, provide a strong rationale for pursuing such investigations.

Future Research Directions and Emerging Applications of 8 Fluoro 2,2 Dimethylchroman 4 One Chemistry

Development of Novel Synthetic Methodologies for Fluorinated Chromanone Diversification

The diversification of the 8-Fluoro-2,2-dimethylchroman-4-one core is essential for generating libraries of analogues for structure-activity relationship (SAR) studies. While classical methods for chromanone synthesis exist, future efforts will likely focus on developing more efficient, stereoselective, and versatile strategies to access a wider range of derivatives.

Recent advancements in the synthesis of fluorinated chromanones provide a roadmap for this diversification. One promising approach is the use of organo-tandem reactions. For instance, an enantioselective synthesis of complex fluorinated tricyclic chromanones has been achieved through a tandem reaction involving 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes. rsc.orgresearchgate.net Adapting such methodologies could allow for the stereocontrolled introduction of substituents on the chromanone core of this compound.

Another avenue involves multicomponent strategies, which offer high atom economy and efficiency. A one-pot, four-component approach utilizing N-Fluorobenzenesulfonimide (NFSI) as a fluorinating agent has been successfully employed to prepare highly substituted fluoro chromenone derivatives. researchgate.net Exploring similar strategies could enable the rapid assembly of diverse libraries based on the this compound skeleton.

Synthetic Strategy Description Potential Application for Diversification Reference
Enantioselective Tandem ReactionA multi-step reaction sequence (e.g., Michael addition/cycloketalization) catalyzed by a chiral amine to produce enantiomerically enriched fluorinated chromanones.Introduction of chiral centers and complex fused ring systems onto the this compound scaffold. rsc.org
One-Pot Multicomponent ReactionCombining multiple starting materials in a single reaction vessel to form complex products, such as using NFSI with aldehydes and diketones.Rapid generation of a library of derivatives with varied substituents for high-throughput screening. researchgate.net
Baker–Venkataraman RearrangementA two-step process involving the conversion of a 2'-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone (B188151) ring.Synthesis of chromone analogues from the this compound core. nih.gov
Microwave-Assisted Aldol (B89426) CondensationA rapid, one-step procedure for synthesizing chroman-4-ones from 2'-hydroxyacetophenones and aldehydes under microwave irradiation.Efficient synthesis of analogues with various substituents at the 2-position of the chromanone ring. nih.gov

Advanced Computational Approaches in Chromanone Design and Optimization

In silico methods are indispensable tools for accelerating the drug discovery process by predicting molecular properties and guiding synthetic efforts. For this compound, computational chemistry can play a pivotal role in designing derivatives with optimized properties and predicting their interactions with biological targets.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govd-nb.info DFT studies on fluorinated chromone derivatives have been used to calculate molecular geometries, vibrational spectra, and molecular electrostatic potential maps, which provide insights into chemical reactivity and intermolecular interactions. d-nb.inforesearchgate.net Applying DFT to this compound would help in understanding how the 8-fluoro and gem-dimethyl groups influence the electronic properties and reactivity of the scaffold.

Molecular docking simulations are crucial for predicting the binding modes and affinities of ligands to protein targets. nih.govnih.gov This technique has been used to study chromanone derivatives as potential inhibitors of various enzymes, including the main protease of SARS-CoV-2 and fungal targets. nih.govnih.gov For future research, docking studies could be employed to screen virtual libraries of this compound derivatives against known and novel biological targets, prioritizing compounds with the highest predicted binding affinity for synthesis and biological evaluation. researchgate.net

Computational Method Application in Chromanone Research Potential for this compound Reference
Density Functional Theory (DFT)Calculation of electronic properties, molecular electrostatic potential (MEP), and reactivity indices to understand molecular stability and interaction capabilities.To predict the influence of the 8-fluoro substituent on the scaffold's reactivity and guide the design of derivatives with tailored electronic properties. nih.govresearchgate.net
Molecular DockingPrediction of binding poses and affinities of chromanone derivatives to the active sites of biological targets like enzymes and receptors.To identify potential biological targets and design derivatives with enhanced binding affinity and selectivity. nih.govnih.govresearchgate.net
ADME/T PredictionIn silico assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of designed compounds.To filter and prioritize novel derivatives with favorable drug-like properties before committing to synthesis. nih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron density to characterize chemical bonds and non-covalent interactions within the molecule.To gain a deeper understanding of the intramolecular interactions that confer stability and unique properties to the fluorinated scaffold. d-nb.inforesearchgate.net

Exploration of Undiscovered Biological Targets and Pathways

The chroman-4-one scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. acs.orgnih.gov The unique electronic properties conferred by the fluorine atom in this compound may lead to novel biological activities and interactions with previously undiscovered targets.

One area of interest is the modulation of sirtuins, a class of NAD+-dependent deacetylases involved in cellular regulation. acs.org Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2, suggesting that derivatives of this compound could be explored for this activity. nih.govacs.org

Furthermore, the general anticancer potential of chromanones warrants further investigation. nih.gov Many naturally occurring flavanones (2-phenyl chroman-4-one derivatives) show potent cytotoxic profiles against various cancer cell lines. nih.gov Future research should involve screening this compound and its derivatives against diverse cancer cell panels to identify novel anticancer leads and elucidate their mechanisms of action. The introduction of fluorine can significantly alter a molecule's properties, potentially leading to interactions with novel pathways that are not targeted by non-fluorinated analogues. niscpr.res.in

Integration into Chemical Biology Tools and Probes

The unique properties of the fluorine atom make it an excellent tool for chemical biology. The 19F nucleus has a spin of ½ and high gyromagnetic ratio, and its natural abundance in biological systems is negligible. This makes 19F Nuclear Magnetic Resonance (NMR) spectroscopy a powerful, background-free technique for studying molecular interactions, protein binding, and cellular uptake. nih.govresearchgate.net

The this compound scaffold is an ideal candidate for development as a 19F NMR probe. By attaching targeting moieties or environmentally sensitive groups, this core could be used to report on specific biological events or microenvironments.

Moreover, fluorinated compounds are widely used in Positron Emission Tomography (PET) imaging, a highly sensitive diagnostic tool. nih.govnih.gov The fluorine-18 (18F) isotope is a commonly used positron emitter. The synthesis of an 18F-labeled version of this compound could lead to the development of novel PET tracers for imaging various biological processes, depending on the molecule's inherent biological target or by conjugating it to a known targeting vector. The development of fluorinated probes for biological imaging is a significant application, allowing for the real-time visualization of cellular processes. chemimpex.comchemimpex.comchemimpex.com

Application Area Description Relevance of this compound Reference
19F NMR SpectroscopyA background-free analytical technique used to study drug-protein interactions, conformational changes, and cellular metabolism.The compound serves as a pre-validated 19F-containing scaffold that can be functionalized to create probes for specific biological questions. nih.govresearchgate.net
PET ImagingA functional imaging technique that uses radioactive substances (radiotracers) like 18F to visualize and measure changes in metabolic processes.An 18F-labeled version of the scaffold could be developed as a novel PET tracer for diagnostic purposes. nih.govnih.gov
Fluorescent ProbesMolecules that absorb and re-emit light, used to visualize cellular structures and processes.The chromanone core can be modified to create fluorescent probes, with the fluorine atom potentially fine-tuning the photophysical properties and bioavailability. chemimpex.comchemimpex.comchemimpex.com

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of fluorinated chroman-4-ones?

  • Answer : Poor pharmacokinetics (e.g., low bioavailability) often explain such gaps. Modify lipophilicity via prodrug strategies (e.g., esterification) or nanoformulations. For example, encapsulation of 6-fluoro-4-chromanone in liposomes improved its in vivo anti-inflammatory activity in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.